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Executive Summary
Darigabat (also known as CVL-865 and PF-06372865) is an investigational, next-generation

small molecule designed as a positive allosteric modulator (PAM) of the γ-aminobutyric acid

type A (GABA-A) receptor.[1][2][3] Developed to retain the therapeutic benefits of traditional

benzodiazepines while minimizing their limiting side effects, Darigabat exhibits a novel

mechanism of action characterized by its functional selectivity for GABA-A receptors containing

α2, α3, and α5 subunits, while sparing the α1 subunit.[4][5] The α1 subunit is primarily

associated with sedation, amnesia, and ataxia, whereas the α2 and α3 subunits are linked to

anxiolytic and anticonvulsant effects. This selective modulation represents a targeted approach

to enhance GABAergic inhibition in the central nervous system. Preclinical and clinical data

suggest that Darigabat has the potential to treat conditions such as epilepsy and anxiety

disorders with an improved tolerability profile compared to non-selective GABAergic agents.

Mechanism of Action: Selective GABA-A Receptor
Modulation
The primary inhibitory neurotransmitter in the central nervous system is GABA, which exerts its

effects by binding to GABA-A receptors, ligand-gated chloride ion channels. The influx of
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chloride ions through these channels leads to hyperpolarization of the neuronal membrane,

reducing neuronal excitability.

Darigabat functions as a PAM at the benzodiazepine binding site of the GABA-A receptor.

Unlike traditional benzodiazepines that bind non-selectively to α1, α2, α3, and α5 subunit-

containing receptors, Darigabat was rationally designed to have minimal functional activity at

α1-containing receptors. It demonstrates a low level of allosteric modulation at α1 subunits but

acts as a potent PAM at receptors containing α2, α3, and α5 subunits. This selectivity is critical,

as it is hypothesized to dissociate the desired anxiolytic and anticonvulsant properties from the

undesirable sedative and cognitive-impairing effects.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.benchchem.com/product/b609975?utm_src=pdf-body
https://www.benchchem.com/product/b609975?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Presynaptic Terminal

Postsynaptic Neuron

GABA-A Receptor

GABA Vesicles

GABA Release

Action
Potential

GABA

α1 α2/α3/α5 β γ
Cl- Channel

(Closed)

Neuronal Hyperpolarization
(Inhibition)

Increased Cl- Influx

Binds Binds Opens Channel

Darigabat

Positive Allosteric
Modulation Opens Channel

Non-selective
Benzodiazepine

Modulation
(Sedation)

Modulation
(Anxiolysis)

Click to download full resolution via product page

Caption: Darigabat's selective modulation of the GABA-A receptor.

Quantitative Data Summary
Preclinical Efficacy
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Darigabat has demonstrated dose-dependent anticonvulsant activity in multiple animal models

of epilepsy.

Model Species
Administrat
ion

Dose Range Key Finding Reference

Mesial

Temporal

Lobe

Epilepsy

(MTLE)

Mouse Oral (PO)
0.3 - 10

mg/kg

Dose-

dependent

reduction in

hippocampal

paroxysmal

discharges

(HPDs). 3

and 10 mg/kg

doses

showed

comparable

efficacy to

diazepam (2

mg/kg, IP).

Subcutaneou

s

Pentylenetetr

azole (PTZ)

Mouse Oral (PO)
0.3 - 10

mg/kg

Dose-

dependent

anticonvulsan

t activity.

Amygdala-

Kindled

Seizures

Rat Oral (PO)
1 and 10

mg/kg

Demonstrate

d antiseizure

activity.

Clinical Pharmacokinetics
Phase I studies in healthy subjects have characterized the pharmacokinetic profile of

Darigabat.
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Parameter Value Condition Reference

Time to Peak Plasma

(Tmax)
1 - 4 hours

Single doses (0.04 -

100 mg)

Elimination Half-life

(t½)
~11 hours

Following multiple

doses

Oral Clearance (CL/F) 17.4 - 26.9 L/h Single doses

Volume of Distribution

(Vd/F)
194 - 260 L Single doses

Metabolism Primarily via CYP3A4 N/A

Clinical Efficacy and Receptor Occupancy
Clinical trials have evaluated Darigabat in epilepsy and anxiety, correlating dose with receptor

occupancy and clinical outcomes.
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Indication
Study
Phase

Doses

Key
Efficacy
Endpoint &
Result

Target
Receptor
Occupancy

Reference

Photosensitiv

e Epilepsy
Phase II

17.5 mg & 52

mg (single

dose)

Statistically

significant

reduction in

photoparoxys

mal EEG

response

compared to

placebo;

similar to

lorazepam 2

mg.

≤ 60% and

~80%

Acute Anxiety

(CO2

Challenge)

Phase I
7.5 mg & 25

mg (BID)

Statistically

significant,

placebo-

adjusted

improvement

on Panic

Symptoms

List (PSL-IV)

total score

(-3.9 and -4.5

points,

respectively).

> 80% (for

higher dose)

Drug-

Resistant

Focal

Seizures

Phase II

(REALIZE

trial)

7.5 mg & 25

mg (BID)

Primary

endpoint:

reduction in

seizure

frequency.

(Trial

ongoing/com

pleted,

~60% and

>80%
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results

anticipated).

Panic

Disorder
Phase II 25 mg (BID)

Primary

endpoint:

change from

baseline in

Panic

Disorder

Severity

Scale (PDSS)

total score.

(Trial

ongoing).

N/A

Experimental Protocols
In Vitro Assay: GABA-A Receptor Modulation
Assessing the functional activity of compounds like Darigabat on specific GABA-A receptor

subtypes is crucial. While specific protocols for Darigabat are proprietary, standard

methodologies include automated patch-clamp electrophysiology and fluorescence-based

membrane potential assays.

Objective: To determine the relative efficacy and potency of a test compound as a positive

allosteric modulator at specific recombinant GABA-A receptor subtypes (e.g., α1β3γ2 vs.

α2β3γ2).

Methodology: Automated Patch-Clamp

Cell Lines: Use stable cell lines (e.g., CHO or HEK293) expressing the desired human

GABA-A receptor subunit combinations.

Cell Preparation: Culture cells to optimal confluency and harvest for the automated patch-

clamp system.

Recording: Use a planar patch-clamp system to achieve whole-cell gigaseal recordings.
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Compound Application:

Apply a low, non-saturating concentration of GABA (e.g., EC10-EC20) to elicit a baseline

current.

In the continuous presence of the GABA agonist, apply the test compound (e.g.,

Darigabat) at various concentrations.

A known modulator (e.g., diazepam) can be used as a positive control.

Data Analysis: Measure the potentiation of the GABA-elicited current by the test compound.

Calculate EC50 values for potency and the maximum potentiation (% of control GABA

response) for efficacy. Compare results across different receptor subtypes to determine

selectivity.

Preclinical Model: Mesial Temporal Lobe Epilepsy
(MTLE)
This protocol, adapted from studies on Darigabat, assesses antiseizure activity in a model of

drug-resistant focal epilepsy.

Objective: To evaluate the acute antiseizure effect of Darigabat on spontaneous hippocampal

paroxysmal discharges (HPDs).

Methodology:

Model Induction: In adult mice, perform a single unilateral intrahippocampal injection of a low

dose of kainic acid (e.g., 1 nmole) under general anesthesia. This induces a state of chronic

epilepsy that mimics human MTLE.

Electrode Implantation: Following the kainic acid injection, implant a bipolar recording

electrode into the hippocampus to monitor epileptiform activity.

Epileptogenesis: Allow a period of ~4 weeks for spontaneous and recurrent HPDs (focal

seizures) to develop.

EEG Recording and Drug Administration:
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Record baseline intracerebral electroencephalography (EEG) to establish the frequency

and duration of HPDs for each animal.

Administer treatments in a crossover design with a washout period (3-4 days) between

administrations.

Treatments include: Vehicle (PO), Darigabat (e.g., 0.3–10 mg/kg, PO), and a positive

control like Diazepam (e.g., 2 mg/kg, IP).

Data Analysis: Quantify the number and cumulative duration of HPDs post-administration

and compare them to baseline and vehicle control values to determine drug efficacy.
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Caption: Experimental workflow for the MTLE mouse model study.

Clinical Trial: Acute Anxiety (CO2 Challenge Model)
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This protocol is based on the Phase 1 proof-of-principle study of Darigabat in healthy

volunteers.

Objective: To evaluate the anxiolytic effects of multiple doses of Darigabat using an

experimental medicine model of CO2 inhalation.

Methodology:

Participant Selection: Enroll healthy adult volunteers who are sensitive to the anxiogenic

effects of CO2 inhalation.

Study Design: A randomized, double-blind, placebo- and active-controlled, crossover trial.

The study can be designed with multiple cohorts, each testing a dose of Darigabat against

placebo and an active comparator (e.g., alprazolam).

Treatment Periods: Each treatment period consists of several days of dosing (e.g., 8 days)

with the assigned treatment (e.g., Darigabat 7.5 mg BID, Darigabat 25 mg BID, Alprazolam

1 mg BID, or Placebo).

CO2 Challenge: On the final day of each treatment period (e.g., Day 8), after the morning

dose, participants undergo a CO2 challenge (e.g., a double breath of 35% CO2) to induce

acute anxiety/panic symptoms.

Efficacy Assessments:

Primary Endpoint: Measure the change in the Panic Symptoms List (PSL-IV) total score

during the challenge.

Secondary Endpoints: Include measures like the Visual Analog Scale (VAS) for fear.

Crossover and Washout: After a sufficient washout period, participants cross over to a

different treatment arm as per the randomization sequence.

Safety Monitoring: Adverse events are monitored and recorded throughout the trial.

Drug Development and Therapeutic Rationale
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The development of Darigabat is a prime example of a rational, mechanism-based approach to

drug design, moving from a preclinical hypothesis to clinical validation.
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Caption: Darigabat's logical development pathway.
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Conclusion and Future Directions
Darigabat represents a significant advancement in the modulation of the GABAergic system.

By selectively targeting GABA-A receptor subtypes (α2, α3, α5) and sparing the α1 subunit, it

holds the potential to offer the anxiolytic and anticonvulsant benefits of benzodiazepines with a

more favorable side-effect profile. Robust preclinical data have been followed by promising

results in early-phase clinical trials for both epilepsy and anxiety.

Ongoing and future clinical trials, such as the Phase 2 studies in focal onset seizures and panic

disorder, will be critical in establishing the efficacy and long-term safety of Darigabat. If
successful, Darigabat could provide a new, well-tolerated treatment option for patients with

these debilitating neurological and psychiatric conditions. Further research may also explore its

utility in other CNS disorders where GABAergic dysfunction is implicated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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